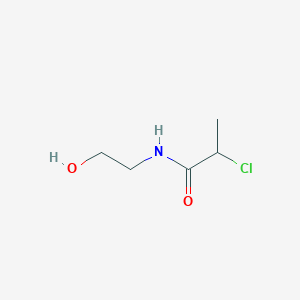

2-chloro-N-(2-hydroxyethyl)propanamide

Übersicht

Beschreibung

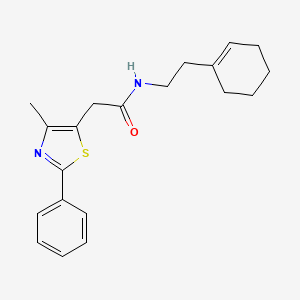

2-chloro-N-(2-hydroxyethyl)propanamide is a chemical compound with the molecular formula C5H10ClNO2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is also referred to as chlorhexidine gluconate, a well-known disinfectant and antiseptic agent.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(2-hydroxyethyl)propanamide can be achieved through various methods. One notable approach involves the use of this compound as a bifunctional initiator in Atom Transfer Radical Polymerization (ATRP). This method enables the polymerization of two monomers with differing activity and polarity in two stages . The reaction conditions typically involve solvents such as dichloromethane, N,N-dimethylformamide, and tetrahydrofuran, among others .

Industrial Production Methods: In industrial settings, the production of this compound often involves bulk manufacturing processes. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .

Analyse Chemischer Reaktionen

Types of Reactions: 2-chloro-N-(2-hydroxyethyl)propanamide undergoes various chemical reactions, including substitution reactions. It can act as a bifunctional initiator in ATRP, enabling the formation of well-defined polymer chains .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include α-bromoisobutyryl bromide for the activation of polymer blocks . The reaction conditions often involve solvents like dichloromethane and N,N-dimethylformamide .

Major Products Formed: The major products formed from reactions involving this compound include well-defined polymer chains with specific molecular weights and functionalities .

Wissenschaftliche Forschungsanwendungen

2-chloro-N-(2-hydroxyethyl)propanamide has a wide range of scientific research applications. It is used as a disinfectant and antiseptic agent in various fields, including medicine and industry. Additionally, it serves as a bifunctional initiator in ATRP, enabling the synthesis of advanced polymer architectures .

Wirkmechanismus

The mechanism of action of 2-chloro-N-(2-hydroxyethyl)propanamide involves its role as a bifunctional initiator in ATRP. It enables the polymerization of monomers with differing activity and polarity, leading to the formation of well-defined polymer chains . The molecular targets and pathways involved in this process include the activation of polymer blocks using reagents like α-bromoisobutyryl bromide .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to 2-chloro-N-(2-hydroxyethyl)propanamide include other bifunctional initiators used in ATRP, such as 2-bromo-N-(2-hydroxyethyl)propanamide and 2-iodo-N-(2-hydroxyethyl)propanamide .

Uniqueness: What sets this compound apart from similar compounds is its specific application as a bifunctional initiator in ATRP, enabling the synthesis of advanced polymer architectures with well-defined molecular weights and functionalities .

Eigenschaften

IUPAC Name |

2-chloro-N-(2-hydroxyethyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO2/c1-4(6)5(9)7-2-3-8/h4,8H,2-3H2,1H3,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZKNEFDRPEFEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2799898.png)

![6-Phenylmethoxy-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B2799899.png)

![1-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-N-(4-chlorophenyl)methanimine](/img/structure/B2799901.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2799904.png)

![methyl 2-[(2-{[(4-ethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2799906.png)

![3-bromo-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzamide](/img/structure/B2799907.png)

![2-[4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2799909.png)

![N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2799914.png)

![2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2799916.png)